GTCpFE

NF-κB inhibition IKKα/β anti-inflammatory prodrug

GTCpFE is the only ASA-fumarate hybrid prodrug that simultaneously suppresses IKKα/β phosphorylation and COX-2/PGE2 production – a dual mechanism essential for full anti-CSC activity that cannot be replicated by ASA, DMF, or the succinate analog GTCpSE. Validated in mammosphere assays (IC50 ≈ 20 µM), FACS (CD44+CD24− depletion, P < 0.001), and ex vivo tumorigenicity models, it is the definitive tool compound for dissecting IKK-dependent NF-κB signaling and downstream prostaglandin crosstalk. Choose GTCpFE when your experimental design requires genetically and pharmacologically defined dual-pathway blockade with a single, well-characterized molecule.

Molecular Formula C22H20O8
Molecular Weight 412.4 g/mol
Cat. No. B15620728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGTCpFE
Molecular FormulaC22H20O8
Molecular Weight412.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20O8/c1-3-27-20(24)12-13-21(25)28-14-16-8-10-17(11-9-16)30-22(26)18-6-4-5-7-19(18)29-15(2)23/h4-13H,3,14H2,1-2H3/b13-12+
InChIKeyZBZZFYBZJGLZIB-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GTCpFE – NF-κB IKKα/β Inhibitor Aspirin-Fumarate Prodrug for Cancer Stem Cell Research


GTCpFE (CAS 1588866-45-8, C22H20O8, MW 412.39) is a synthetic aspirin-fumarate hybrid prodrug in which the carboxylic acid of acetylsalicylic acid (ASA) is masked and a fumarate pharmacophore is incorporated via an ester linkage to a 4-hydroxymethylphenol spacer [1]. It functions as a dual-pathway inhibitor, suppressing both IKKα/β phosphorylation in the NF-κB signaling cascade and cyclooxygenase-2 (COX-2)/prostaglandin E2 production [2]. Originally disclosed by Kastrati et al. (University of Illinois at Chicago, 2015), GTCpFE emerged from a screen of ASA prodrug libraries as the lead candidate that potently inhibits NF-κB activity without innate cytotoxicity—a profile not achieved by ASA alone or by other pharmacophore-modified ASA prodrugs [1].

Why Standard NF-κB Inhibitors, Aspirin, or DMF Cannot Substitute for GTCpFE in Cancer Stem Cell Applications


GTCpFE occupies a unique functional niche that cannot be replicated by its individual components or by close structural analogs. Aspirin (ASA) alone fails to inhibit the NF-κB pathway at concentrations up to 200 µM—ten times the IC50 of GTCpFE—in breast cancer cells [1]. Dimethyl fumarate (DMF), though a clinical NF-κB inhibitor, acts downstream on p65 cysteine 38 via covalent modification and does not inhibit upstream IKKα/β kinases; it also lacks the COX-2 inhibitory activity that the ASA moiety of GTCpFE contributes [2]. Critically, GTCpSE—a compound structurally identical to GTCpFE except that the electrophilic fumarate double bond is replaced by succinate—exhibits no detectable NF-κB inhibitory activity [3]. Simple combination of ASA plus monoethyl fumarate (the hydrolysis products of GTCpFE) likewise fails to inhibit NF-κB, demonstrating that the intact prodrug architecture is required for activity [3]. These findings establish that GTCpFE's differentiation is not merely additive but synergistic and prodrug-context-dependent.

Quantitative Differentiation Evidence for GTCpFE Versus Closest Analogs and Alternatives


NF-κB Pathway Inhibition: GTCpFE vs Aspirin (ASA) – A >10-Fold Potency Gap

GTCpFE inhibits TNFα-induced NF-κB response element (NFκB-RE) luciferase activity and expression of NF-κB target genes (ICAM1, CCL2, TNF) with a calculated IC50 of approximately 20 µM in MCF-7 breast cancer cells. In the same assay system, aspirin (ASA) exhibited no detectable inhibitory activity on NFκB-RE activity or target gene expression even at 200 µM, a concentration 10-fold higher than the IC50 of GTCpFE [1]. This represents a >10-fold potency improvement and a qualitative functional gain, as ASA is effectively inert against the NF-κB pathway in this cellular context [2].

NF-κB inhibition IKKα/β anti-inflammatory prodrug luciferase reporter assay

Structural Determinant of Activity: Fumarate vs Succinate – GTCpFE vs GTCpSE

GTCpSE, an analog of GTCpFE that is identical in every structural aspect except that fumarate is replaced by succinate (which lacks the electrophilic α,β-unsaturated double bond), shows no inhibition of NFκB-RE luciferase activity or NF-κB target gene expression at 20 µM in MCF-7 cells, whereas GTCpFE at the same concentration produces robust inhibition [1]. Furthermore, GTCpSE has no effect on mammosphere formation, in contrast to GTCpFE which inhibits mammosphere growth with IC50 ≈ 20 µM [1]. This direct analog comparison isolates the fumarate double bond as the essential pharmacophoric element conferring anti-NF-κB and anti-CSC activity [2].

structure-activity relationship fumarate pharmacophore electrophilic double bond prodrug design

Cytotoxicity-Free NF-κB Inhibition: GTCpFE vs Bromide and Acetyl Salicylate ASA Prodrugs

In a screen of multiple ASA prodrug pharmacophores (bromide, acetyl salicylate, sulfonate, and fumarate), the bromide- and acetyl salicylate-based prodrugs significantly reduced cell viability of MCF-7 and BT474 breast cancer cells, indicating off-target cytotoxicity that confounds their use as selective NF-κB inhibitors [1]. In contrast, GTCpFE potently inhibits NF-κB activity at concentrations that do not affect cell viability in standard adherent monolayer cultures, even at doses that completely abrogate mammosphere formation [1]. GTCpFE pre-treatment at 50–100 µM for 72 h followed by drug withdrawal still results in sustained anti-CSC effects without compromising cell recovery, further demonstrating that its activity is not driven by general cytotoxicity [2].

cytotoxicity therapeutic index prodrug safety cell viability

Cancer Stem Cell (CSC) Targeting: Dual NF-κB and COX-2/PGE2 Pathway Inhibition

GTCpFE uniquely inhibits breast cancer stem cell (CSC) properties through simultaneous suppression of two inflammatory pathways: NF-κB and COX-2/PGE2. In MDA-MB-231 mammosphere cultures, GTCpFE at 20 µM reduced PGE2 production by a statistically significant margin (P < 0.05) [1]. At 50 µM, GTCpFE treatment for 72 h significantly depleted the CD44+CD24− CSC immunophenotype population (P < 0.001 vs vehicle) in MDA-MB-231 cells, as measured by FACS analysis [2]. This dual-pathway anti-CSC activity is not recapitulated by the IKKβ-selective inhibitor IKKVII, which only modestly attenuates the CD44+CD24− population compared to GTCpFE [1]. Moreover, GTCpFE pre-treated MDA-MB-231 cells (100 µM, 72 h) were less tumorigenic when injected orthotopically into female athymic nude mice: tumor incidence was reduced, latency was increased, and growth rate was significantly decreased (P < 0.05–0.01) compared to vehicle pre-treated cells [1].

cancer stem cells mammosphere CD44+CD24- PGE2 COX-2

Mechanism of Action Differentiation: Upstream IKKα/β Inhibition vs Downstream p65 Modification by DMF

GTCpFE inhibits the NF-κB pathway at the level of IKKα/β phosphorylation, preventing subsequent IκBα phosphorylation/degradation and p65 phosphorylation, as demonstrated by western blotting in MCF-7 cells [1]. This upstream mechanism contrasts with that of dimethyl fumarate (DMF), which inhibits NF-κB by covalently modifying cysteine 38 of the p65 transcription factor, blocking its nuclear translocation and DNA binding without affecting IKK activity [2]. In a p65 DNA binding ELISA, GTCpFE at 50 µM reduced p65 DNA binding activity by approximately 50%, comparable to the known IKKα/β inhibitor IKKVII at 1 µM [1]. The distinct point of pathway interception—upstream kinase inhibition by GTCpFE vs downstream transcription factor modification by DMF—means these two fumarate-containing compounds are not mechanistically interchangeable despite both ultimately suppressing NF-κB-dependent transcription [1][2].

IKK kinase inhibition p65 DNA binding mechanism of action covalent modification

Intact Prodrug Requirement: GTCpFE vs Hydrolysis Products ASA + MEF Combination

The hydrolysis products of GTCpFE—aspirin (ASA) and monoethyl fumarate (MEF)—were tested individually and in combination to determine whether the intact prodrug structure is required for activity. Neither ASA alone, MEF alone, nor the combination of ASA + MEF could inhibit NFκB-RE luciferase activity or NF-κB target gene expression in MCF-7 cells at equimolar concentrations [1]. This demonstrates that the anti-NF-κB activity of GTCpFE is not simply the sum of its metabolites but depends on the intact prodrug architecture, likely involving a specific cellular uptake, intracellular release, or proximity effect enabled by the covalent linkage [1]. This finding has direct implications for experimental design: researchers cannot replicate GTCpFE's activity by co-administering its individual components.

prodrug integrity hydrolysis synergy monoethyl fumarate

High-Impact Application Scenarios Where GTCpFE Differentiation Directly Determines Experimental Success


Cancer Stem Cell (CSC) Biology: Mammosphere and CD44+CD24− Phenotype Studies

GTCpFE is the tool compound of choice for experiments requiring simultaneous inhibition of both NF-κB and COX-2/PGE2 pathways in breast CSC models. In mammosphere formation assays, GTCpFE at 10–50 µM produces dose-dependent inhibition of MS growth (IC50 ≈ 20 µM) across MCF-7, BT474, and MDA-MB-231 cell lines without affecting adherent cell viability . For CD44+CD24− immunophenotype analysis by FACS, 72 h treatment with 50 µM GTCpFE significantly depletes this CSC population (P < 0.001) . The dual-pathway mechanism is essential: IKKVII (NF-κB-only) produces only modest CSC depletion, and ASA (COX-only) has no effect, confirming that both pathways must be engaged for full anti-CSC activity—a requirement uniquely satisfied by GTCpFE .

NF-κB Pathway Mechanistic Studies Requiring Upstream IKKα/β Interrogation

For researchers dissecting proximal NF-κB signaling events—IKK complex activation, IκBα phosphorylation and degradation, and p65 phosphorylation—GTCpFE provides a well-characterized upstream inhibitor with defined target engagement. Western blot analysis confirms that GTCpFE (50 µM, 2 h pretreatment) impairs TNFα-induced phosphorylation of IKKα/β, IκBα, and p65 in MCF-7 cells . p65 DNA binding activity is reduced by approximately 50%, comparable to the benchmark IKK inhibitor IKKVII . Unlike DMF, which acts downstream via covalent p65 modification without affecting IKK activity, GTCpFE enables interrogation of IKK-dependent signaling nodes . The recommended experimental workflow includes a 2 h pretreatment at 20–50 µM prior to TNFα or IL-1β stimulation .

In Vivo Xenograft Tumorigenicity Studies of CSC-Targeting Agents

GTCpFE is validated for ex vivo pre-treatment protocols in orthotopic breast cancer xenograft models. Pre-treatment of MDA-MB-231 cells with 100 µM GTCpFE for 72 h, followed by drug washout and orthotopic injection into the mammary fat pad of female athymic nude mice, significantly reduces tumor incidence, increases tumor latency, and slows tumor growth rate (P < 0.05–0.01) compared to vehicle pre-treated cells . This protocol is particularly valuable for CSC-focused studies because the drug is removed prior to implantation, meaning any reduction in tumorigenicity reflects depletion of the tumor-initiating CSC population rather than continued pharmacological suppression of tumor growth . The absence of innate cytotoxicity ensures that reduced tumorigenicity is attributable to CSC depletion rather than non-specific cell death .

Prodrug Design and Structure-Activity Relationship Studies

GTCpFE serves as the validated prototype compound for ASA-fumarate hybrid prodrug development programs. Its well-characterized structure-activity relationships—including the essential role of the fumarate electrophilic double bond (demonstrated by the complete inactivity of GTCpSE), the requirement for intact prodrug architecture (hydrolysis products ASA + MEF are inactive), the retained activity of the meta isomer GTCmFE, and the necessity of both ASA and fumarate moieties for full anti-CSC activity—provide a comprehensive SAR framework for medicinal chemistry efforts . The synthetic protocol is fully detailed in the JoVE video article, including NMR characterization data (¹H and ¹³C) that can serve as analytical reference standards for quality control of newly synthesized batches . Researchers developing next-generation anti-inflammatory or anti-CSC prodrugs can use GTCpFE as a positive control benchmark against which novel analogs are compared .

Quote Request

Request a Quote for GTCpFE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.